molecular formula C10H12O3S B7998104 Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate

Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate

Cat. No.: B7998104
M. Wt: 212.27 g/mol
InChI Key: MCJOECNOUKIFNV-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate is a specialized organic ester featuring a 5-methylthiophene substituent at the 4-oxobutyrate backbone.

Properties

IUPAC Name

methyl 4-(5-methylthiophen-2-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7-3-5-9(14-7)8(11)4-6-10(12)13-2/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJOECNOUKIFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Subsequent Esterification

The most widely documented method for synthesizing methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate begins with the Friedel-Crafts acylation of 2-methylthiophene. In this step, 2-methylthiophene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(5-methyl-2-thienyl)-4-oxobutyric acid . The reaction proceeds in dichloromethane (DCM) at 0–50°C for 3 hours, achieving a 95% yield of the intermediate oxobutyric acid .

Esterification of the carboxylic acid intermediate is then performed using methanol under acidic conditions. Sulfuric acid or thionyl chloride (SOCl₂) are common catalysts for this step, facilitating the conversion to the methyl ester. For instance, treating 4-(5-methyl-2-thienyl)-4-oxobutyric acid with methanol and SOCl₂ at reflux temperatures (60–70°C) for 4–6 hours yields the target ester in ~90% purity .

Key Reaction Parameters:

  • Catalyst: AlCl₃ (1.5–2.0 equivalents relative to 2-methylthiophene) .

  • Solvent: Dichloromethane for acylation; methanol for esterification .

  • Temperature: 0–50°C for acylation; 60–70°C for esterification .

Direct Esterification via Acid Chloride Intermediate

An alternative approach involves generating the acid chloride of 4-(5-methyl-2-thienyl)-4-oxobutyric acid prior to esterification. This method avoids the need for prolonged reflux by using highly reactive intermediates. Thionyl chloride or oxalyl chloride converts the carboxylic acid to its corresponding acid chloride, which is then treated with methanol at ambient temperature .

For example, reacting 4-(5-methyl-2-thienyl)-4-oxobutyric acid with SOCl₂ in DCM at 25°C for 2 hours forms the acid chloride, which is subsequently quenched with methanol to yield the methyl ester in 88–92% isolated yield . This method reduces side reactions such as dimerization, which are common in direct esterification protocols.

Advantages:

  • Faster reaction times (2–3 hours total) .

  • Higher purity due to minimized byproducts .

Biocatalytic Esterification Using Alcohol Dehydrogenases

Recent advances in enzymatic catalysis have enabled the synthesis of methyl esters under mild conditions. Alcohol dehydrogenases (ADHs), such as BgADH2, have been employed to catalyze the esterification of β-keto acids with methanol . In a typical procedure, 4-(5-methyl-2-thienyl)-4-oxobutyric acid is dissolved in a buffered solution containing NADP⁺ and glucose, followed by the addition of purified ADH and methanol .

Optimized Conditions:

  • Substrate Concentration: 5–140 mM β-keto acid .

  • Cofactor: 0.4 mM NADP⁺ .

  • Yield: 70–85% after 24 hours at 30°C .

This method is particularly advantageous for lab-scale synthesis due to its selectivity and absence of harsh reagents. However, enzyme stability and cost remain limiting factors for industrial applications .

Transesterification from Ethyl or Benzyl Esters

Transesterification offers a route to methyl esters from higher-boiling-point esters. For instance, ethyl 4-(5-methyl-2-thienyl)-4-oxobutyrate reacts with methanol in the presence of sodium methoxide (NaOMe) at 60°C, undergoing nucleophilic acyl substitution to yield the methyl ester . The reaction typically achieves >90% conversion within 6 hours, with ethanol removed via distillation to drive equilibrium .

Catalyst: Alkali metal alkoxides (e.g., NaOMe, KOtBu) .
Solvent: Methanol (neat) .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Reaction Time Scalability Cost
Friedel-Crafts + Esterification85–908–10 hoursHighLow
Acid Chloride Route88–923–4 hoursModerateModerate
Biocatalytic70–8524 hoursLowHigh
Transesterification90–956 hoursHighLow

Industrial-Scale Production Considerations

For large-scale synthesis, the Friedel-Crafts route remains dominant due to its cost-effectiveness and established protocols. However, solvent recovery (e.g., DCM) and AlCl₃ disposal pose environmental challenges . Recent patents describe continuous-flow systems that enhance yield (93–95%) while reducing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate involves its interaction with various molecular targets. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Characteristics (Inferred):

  • Molecular Formula : Likely C₁₀H₁₂O₃S (based on methyl 4-oxobutyrate [C₅H₈O₃; ] combined with a 5-methyl-2-thienyl group [C₅H₅S]).
  • Functional Groups : 4-keto ester, thienyl ring (sulfur-containing heterocycle).
  • Physical Properties :
    • Boiling Point : Estimated >167°C (methyl 4-oxobutyrate boils at 167.3°C; ). The thienyl group may elevate boiling point due to increased molecular weight and polarity.
    • Density : ~1.1 g/cm³ (comparable to methyl 4-oxobutyrate’s 1.037 g/cm³; ).
  • Applications : Likely intermediate in pharmaceuticals or agrochemicals, given the prevalence of thiophene derivatives in bioactive molecules .

Comparison with Structural Analogs

Methyl 4-Oxobutyrate (Base Compound)

  • Molecular Formula : C₅H₈O₃ .
  • Properties: Boiling Point: 167.3°C . Density: 1.037 g/cm³ . Reactivity: Undergoes bromination to form lactones (e.g., 3-aryl-2(5H)-furanones) .
  • Key Difference : Lacks aromatic/heterocyclic substituents, reducing steric and electronic complexity compared to the thienyl derivative.

Ethyl 4-Acetylbutyrate

  • Molecular Formula : C₈H₁₄O₃ .
  • Properties: Boiling Point: Not explicitly stated, but density is 0.989 g/mL . Reactivity: Contains a ketone and ester group, enabling nucleophilic additions or reductions.
  • Comparison: The acetyl group (vs.

Methyl 2-(p-Chlorophenyl)-4-oxobutyrate

  • Molecular Formula : C₁₁H₁₁ClO₃ .
  • Properties: Boiling Point: 108–110°C (under vacuum) . Reactivity: Forms brominated furanones under oxidative conditions .
  • Key Difference : The chloro-substituted phenyl group enhances electrophilicity at the keto position compared to the thienyl group, which may modulate regioselectivity in reactions.

Ethyl 4-(5-Chloro-2-methoxyphenyl)-4-oxobutyrate

  • Molecular Formula : C₁₃H₁₅ClO₄ .
  • Properties :
    • Molecular Weight: 270.71 g/mol .
    • Applications: Likely used in synthesizing halogenated pharmaceuticals.
  • Comparison : The methoxy and chloro substituents create a sterically hindered and electron-deficient aromatic system, contrasting with the electron-rich thienyl group in the target compound.

Structural and Functional Group Analysis

Table 1: Comparative Properties of 4-Oxobutyrate Derivatives

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Substituent Reactivity Highlights
Methyl 4-oxobutyrate C₅H₈O₃ 116.12 167.3 None Bromination to furanones
Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate* C₁₀H₁₂O₃S ~212.26* >167 (estimated) 5-Methylthiophene Potential thiophene-mediated redox
Ethyl 4-acetylbutyrate C₈H₁₄O₃ 158.20 N/A Acetyl Ketone reduction/condensation
Methyl 2-(p-Cl-phenyl)-4-oxobutyrate C₁₁H₁₁ClO₃ 226.66 108–110 (0.06 mm Hg) p-Chlorophenyl Bromolactonization
Ethyl 4-(5-Cl-2-MeO-phenyl)-4-oxobutyrate C₁₃H₁₅ClO₄ 270.71 N/A 5-Cl-2-MeO-phenyl Halogen-directed coupling

*Estimated values due to lack of direct data.

Research Findings and Reactivity Trends

  • Bromination Reactions: Methyl 2-(p-fluorophenyl)-4-oxobutyrate undergoes bromination to yield 3-aryl-2(5H)-furanones as major products . The thienyl analog may exhibit altered regioselectivity due to sulfur’s electron-donating effects.
  • Stability : Thiophene derivatives are generally stable under acidic conditions but susceptible to electrophilic substitution at the α-position of the thienyl ring .
  • Synthetic Utility : The 5-methylthienyl group could enhance bioavailability in drug candidates, as thiophenes are common in CNS-active compounds .

Notes and Limitations

Data Gaps : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Substituent Effects : The thienyl group’s sulfur atom may confer distinct solubility and electronic properties compared to phenyl or acetyl substituents.

Further Research : Experimental studies (e.g., NMR, HPLC, reactivity assays) are needed to validate inferred properties.

Biological Activity

Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate is an organic compound that has attracted attention due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}O3_{3}
  • CAS Number : 3-(3,4,5-Trifluorophenyl)phenethyl alcohol

The compound features a thienyl group, which is known for enhancing biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound showed significant cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50_{50}) values were comparable to established anticancer agents, indicating its potential as a therapeutic agent .

Table 1: IC50_{50} Values of this compound Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
HCT-1162.40 ± 0.12
HepG23.50 ± 0.15

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activity. It exhibits notable inhibition against tyrosinase, an enzyme involved in melanin production, making it a candidate for skin whitening agents. The inhibition percentage at a concentration of 500 µM was significant, showcasing its potential in cosmetic applications .

Table 2: Tyrosinase Inhibition Activity of this compound

Compound% Inhibition at 500 µM
This compound51%
Kojic Acid (Control)75%

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the thienyl group enhances binding affinity to enzymes and receptors involved in cancer pathways and melanogenesis.

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It potentially triggers apoptosis through mitochondrial pathways, leading to programmed cell death.
  • Enzyme Interaction : By inhibiting tyrosinase, it disrupts melanin synthesis pathways, which can be beneficial in treating hyperpigmentation.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

  • In Vitro Study on Cancer Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability among HCT-116 cells. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
  • Tyrosinase Inhibition Study : Another study evaluated the compound's effectiveness in inhibiting tyrosinase activity in melanoma cells, showing promising results that suggest its application in skin lightening formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(5-methyl-2-thienyl)-4-oxobutyrate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation of 5-methylthiophene derivatives. For example, reacting methyl 4-chloro-4-oxobutyrate with 5-methyl-2-thienylmagnesium bromide under anhydrous conditions (e.g., THF, −78°C to room temperature) may yield the target compound. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Grignard reagent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Essential characterization includes:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with analogous 4-oxobutyrate esters (e.g., Ethyl 4-oxo-4-(2-thienyl)butyrate, δ ~2.8–3.2 ppm for β-keto ester protons) .
  • Mass spectrometry : Confirm molecular ion peak (expected m/z for C10H12O3S\text{C}_{10}\text{H}_{12}\text{O}_3\text{S}: 212.04) and fragmentation patterns.
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and thiophene ring vibrations (~700–800 cm1^{-1}) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The β-keto ester moiety is prone to hydrolysis and thermal degradation. Store under inert atmosphere (argon or nitrogen) at −20°C in anhydrous solvents (e.g., dichloromethane or acetonitrile). Monitor decomposition via periodic HPLC analysis (C18 column, 254 nm UV detection) .

Advanced Research Questions

Q. How does the electronic nature of the 5-methylthienyl group influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The electron-donating methyl group on the thiophene ring enhances nucleophilicity at the α-position, enabling regioselective electrophilic substitutions (e.g., bromination). To study this, perform kinetic assays using Br2\text{Br}_2 in glacial acetic acid and monitor intermediates via LC-MS. Compare reactivity with unsubstituted thienyl analogs to isolate electronic effects .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from rotameric equilibria (common in β-keto esters) or residual solvents. Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • High-resolution mass spectrometry (HRMS) to rule out impurities.
  • Computational modeling (DFT calculations) to predict and assign spectral features .

Q. How can enzymatic assays elucidate the metabolic or biodegradation pathways of this compound?

  • Methodological Answer : Incubate the compound with liver microsomes or microbial cultures (e.g., Pseudomonas spp.) and analyze metabolites via LC-HRMS. Target enzymes (e.g., esterases or cytochrome P450 isoforms) can be identified using specific inhibitors (e.g., phenylmethylsulfonyl fluoride for esterases). Structural analogs like o-succinylbenzoate (OSB) provide comparative frameworks for pathway mapping .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) with crystal structures of relevant proteins (e.g., enolase superfamily enzymes). Focus on the β-keto ester’s electrophilic carbon and thiophene’s π-π stacking potential. Validate predictions via surface plasmon resonance (SPR) binding assays .

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